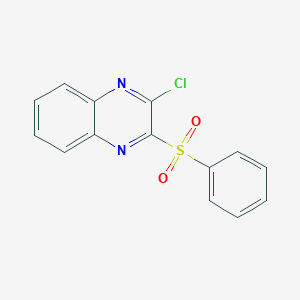

2-Chloro-3-(phenylsulfonyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-(phenylsulfonyl)quinoxaline (PSQ) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity and memory formation. PSQ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

2-Chloro-3-(phenylsulfonyl)quinoxaline acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and inhibits its function. The binding of this compound to the receptor causes a conformational change that reduces the ion channel activity and prevents the influx of calcium ions into the neuron. This mechanism of action has been implicated in the regulation of synaptic plasticity and memory formation.

Biochemical and Physiological Effects

This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic transmission, neuroprotection, and anti-inflammatory activity. It has been demonstrated to reduce the excitotoxicity and oxidative stress associated with ischemic stroke and traumatic brain injury. This compound has also been shown to enhance the survival and differentiation of neural stem cells, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(phenylsulfonyl)quinoxaline has several advantages for use in laboratory experiments, including its high potency and selectivity for the AMPA receptor, its stability in solution, and its ability to cross the blood-brain barrier. However, its limitations include its relatively low solubility in water, which may require the use of organic solvents, and its potential for off-target effects on other glutamate receptors.

Future Directions

2-Chloro-3-(phenylsulfonyl)quinoxaline has several potential future directions for research and development. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area is the investigation of the role of AMPA receptors in the pathogenesis of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have applications in the field of regenerative medicine, as a modulator of neural stem cell proliferation and differentiation.

Conclusion

In conclusion, this compound is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it a promising candidate for further research and development. The future directions of this compound research may lead to the development of novel drugs and therapies for neurological disorders.

Synthesis Methods

The synthesis of 2-Chloro-3-(phenylsulfonyl)quinoxaline involves the reaction of 2-chloroquinoxaline with phenylsulfonyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chlorine atom by the sulfonyl group, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis process can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and stoichiometry of the reagents.

Scientific Research Applications

2-Chloro-3-(phenylsulfonyl)quinoxaline has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to exhibit a high affinity and selectivity for the AMPA receptor, which makes it a promising candidate for the development of drugs targeting this receptor. This compound has also been used as a tool compound to investigate the role of AMPA receptors in various physiological and pathological processes.

properties

Molecular Formula |

C14H9ClN2O2S |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-3-chloroquinoxaline |

InChI |

InChI=1S/C14H9ClN2O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)20(18,19)10-6-2-1-3-7-10/h1-9H |

InChI Key |

ZBDWWRZJWLUXAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249305.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)

![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)

![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)

![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)

methanone](/img/structure/B249323.png)

![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)